Thonzonium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

托氮唑是一种单阳离子表面活性剂,具有表面活性剂和洗涤剂的特性。 它被广泛用作耳鼻滴剂的添加剂,以增强细胞碎片和渗出物的分散和渗透,从而促进给药药物与组织的接触 。 托氮唑还具有抗真菌特性和对骨骼的抗重吸收作用 .

准备方法

合成路线和反应条件: 托氮唑溴化物是通过一系列化学反应合成的,涉及形成季铵化合物。 合成路线通常包括在受控条件下使十六烷基溴与N,N-二甲基-2-(4-甲氧基苄基)嘧啶-2-胺反应,得到托氮唑溴化物 .

工业生产方法: 托氮唑溴化物的工业生产涉及使用与实验室合成类似的反应条件进行大规模合成。 该过程包括最终产品的纯化和结晶,以确保高纯度和质量 .

化学反应分析

反应类型: 托氮唑会发生各种化学反应,包括:

氧化: 托氮唑在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变托氮唑中的官能团,改变其性质。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应.

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生氧化托氮唑衍生物,而还原可以产生托氮唑的还原形式 .

科学研究应用

托氮唑具有广泛的科学研究应用,包括:

化学: 用作各种化学配方中的表面活性剂和洗涤剂。

生物学: 用于涉及细胞碎片分散和渗透增强研究。

作用机制

托氮唑溴化物作为一种表面活性剂,增强了细胞碎片和渗出物的分散和渗透。 它在如白色念珠菌等致病真菌中使液泡型ATP酶解偶联,从而抑制体外细胞生长 。 托氮唑与膜结合的V0亚基的亚基a(Vph1p)的系链相互作用,形成质子传输通路 。 这种相互作用破坏了液泡型ATP酶的功能,从而导致其抗真菌和抗重吸收作用 .

类似化合物:

- 十甲基溴化铵

- 鲸蜡硬脂醇氯化物

- 多米芬溴化物

- 法呢醇

比较: 托氮唑溴化物因其表面活性剂、抗真菌和抗重吸收特性的结合而独一无二。 虽然十甲基溴化铵和鲸蜡硬脂醇氯化物等化合物也表现出表面活性特性,但托氮唑抑制液泡型ATP酶的能力及其与细胞碎片的特定相互作用使其与众不同 .

相似化合物的比较

- Decamethonium bromide

- Cetalkonium chloride

- Domiphen bromide

- Farnesol

Comparison: Thonzonium bromide is unique due to its combination of surfactant, antifungal, and antiresorptive properties. While compounds like decamethonium bromide and cetalkonium chloride also exhibit surface-active properties, this compound’s ability to inhibit vacuolar ATPase and its specific interactions with cellular debris make it distinct .

This compound’s structural similarity to farnesol also contributes to its antibacterial and antifungal activities, further highlighting its versatility and uniqueness in various applications .

属性

Key on ui mechanism of action |

Thonzonium bromide is a suface-active agent added in nasal and ear drops that potentiates and lenghten the time of skin contact with the active compounds and penetration through the cellular debris. Thonzonium bromide uncouples vacuolar ATPase in pathogenic fungi such as *Candida albicans* and inhibit cell growth in vitro. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path. Disruption of the essential pump function prevents redistribution of cytosolic protons into the vacuolar lumen, resulting in acidification of the cytosol and cell death. A study reports that thonzonium bromide mediates an antiresorptive action on osteoclasts by inhibiting RANKL-induced osteoclast formation. It is shown to block the RANKL-induced activation of NF-jB, ERK and c-Fos as well as the induction of NFATc1 which is essential for OC formation. It also disrupted F-actin ring formation resulting in disturbances in cytoskeletal structure in mature OCs during bone resorption. |

|---|---|

CAS 编号 |

25466-36-8 |

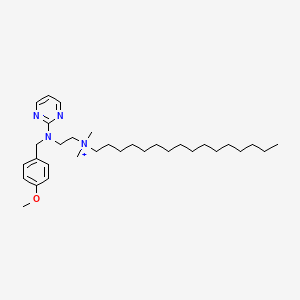

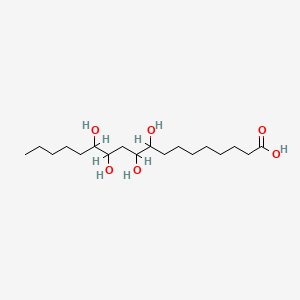

分子式 |

C32H55N4O+ |

分子量 |

511.8 g/mol |

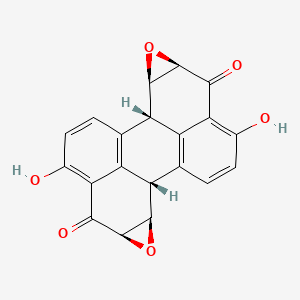

IUPAC 名称 |

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium |

InChI |

InChI=1S/C32H55N4O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30/h19-25H,5-18,26-29H2,1-4H3/q+1 |

InChI 键 |

IOYZYMQFUSNATM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |

规范 SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |

熔点 |

91.5 |

Key on ui other cas no. |

25466-36-8 |

溶解度 |

Soluble |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B1216330.png)

![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)